1-bromo-3-(tert-butoxy)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1-bromo-3-(tert-butoxy)benzene involves the reaction of benzyl bromide compounds with 1,1-dimethylethoxy compounds. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and maintain the necessary reaction conditions. Safety measures are crucial due to the compound’s flammability and the need to store it in cool, dry, and well-ventilated areas away from fire sources and oxidizing agents .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-(tert-butoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-bromo-3-(tert-butoxy)benzene has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, aiding in the development of new materials and compounds.
Biology: The compound can be used in biochemical studies to investigate the interactions and effects of brominated benzene derivatives on biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which 1-bromo-3-(tert-butoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the tert-butoxy group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-methoxybenzene
- 1-Bromo-2,3-dimethylbenzene
- 1-Bromo-4-(1,1-dimethylethoxy)benzene
Uniqueness
1-bromo-3-(tert-butoxy)benzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABJVORTOJWJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543413 | |
Record name | 1-Bromo-3-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99376-83-7 | |
Record name | 1-Bromo-3-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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